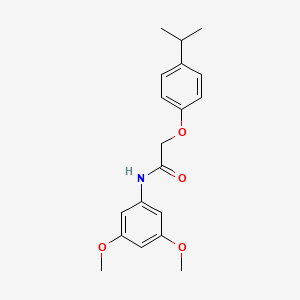
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as CFTR inhibitor because of its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves its ability to bind to the this compound protein and inhibit its activity. The this compound protein is a chloride channel that is responsible for regulating the transport of chloride ions across the cell membrane. Inhibition of this compound activity leads to a decrease in the transport of chloride ions, which can result in the thickening of mucus in the respiratory and digestive systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of this compound activity by this compound has been shown to lead to a decrease in the transport of chloride ions across the cell membrane. This can result in the thickening of mucus in the respiratory and digestive systems, which is a hallmark of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments include its ability to selectively inhibit the activity of the this compound protein. This allows researchers to study the role of this compound in various biological processes. However, one of the limitations of using this compound is that it may not accurately reflect the physiological conditions of cystic fibrosis. In addition, the compound may have off-target effects that could confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One potential direction is to study the compound's effects on other chloride channels and transporters. This could lead to the identification of new therapeutic targets for the treatment of cystic fibrosis and other diseases. Another direction is to develop more potent and selective this compound inhibitors that could be used as potential therapeutic agents. Finally, researchers could study the compound's effects on other biological processes to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. The final step involves the reaction of the isoxazole intermediate with acryloyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of the this compound protein, which is responsible for regulating the transport of chloride ions across the cell membrane. This compound inhibitors have been identified as potential therapeutic agents for the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-8-7-12(17-19-8)16-13(18)6-5-9-10(14)3-2-4-11(9)15/h2-7H,1H3,(H,16,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSNMYNYBGSIR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)






![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)



